molecular formula C12H9BrN2O B10964538 3-bromo-N-(pyridin-4-yl)benzamide

3-bromo-N-(pyridin-4-yl)benzamide

Cat. No.: B10964538
M. Wt: 277.12 g/mol
InChI Key: GXPUXSIIEFCIOV-UHFFFAOYSA-N
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Description

3-Bromo-N-(pyridin-4-yl)benzamide is an organic compound with the molecular formula C12H9BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a pyridin-4-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(pyridin-4-yl)benzamide typically involves the following steps:

  • Bromination of Benzamide: : The initial step involves the bromination of benzamide to introduce a bromine atom at the third position of the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

  • Coupling with Pyridin-4-ylamine: : The brominated benzamide is then coupled with pyridin-4-ylamine through an amide bond formation. This reaction can be facilitated using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-arylbenzamide derivative, while oxidation can produce a benzamide with additional functional groups.

Scientific Research Applications

3-Bromo-N-(pyridin-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the bromine atom and the pyridin-4-yl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

3-bromo-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H9BrN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,(H,14,15,16)

InChI Key

GXPUXSIIEFCIOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=NC=C2

Origin of Product

United States

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